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molecular formula C6H8O2S B8483061 4-Methylthiane-3,5-dione CAS No. 61363-53-9

4-Methylthiane-3,5-dione

Cat. No. B8483061
M. Wt: 144.19 g/mol
InChI Key: HJKPKJUBEOHVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04130565

Procedure details

A solution of 101.3 g (0.57 mole) of methyl 2-(3-methylacetonylmercapto)acetate in 2.3 liter of dry tetrahydrofuran is added dropwise over a period of 3 hours to a stirred suspension of 0.57 mole of sodium hydride (27.4 g of 50% mineral oil suspension) in 1.1 liter of dry tetrahydrofuran at room temperature under nitrogen. Stirring is continued for an additional 3 hours. The resulting yellow reaction mixture is concentrated to a small volume at temperature below 40° C. under reduced pressure, poured into ice-cold water and then extracted with ether. The aqueous layer is acidified at pH 2-3 with dilute hydrochloric acid and extracted several times with chloroform. The extracts are washed with a small portion of an aqueous sodium chloride solution and dried over anhydrous sodium sulfate. The solvent is removed in vacuo and the residue is crystallized from methylene chloride - ether to give 62.7 g (75.6% yield) of 4-methyltetrahydrothiopyran-3,5-dione, mp. 131°-133° C. Recrystallization from acetone - ether gives an analytical specimen, mp. 132.5°-133° C. IR: νmaxCHCl3 cm-1 : 1735, 1705, 1631; νmaxNujol cm-1 :1635, 1553. UV: λmax95%EtOH mμ (ε): 275 (9500), 315 (2400); λmaxN-HCl mμ (ε): 272 (9900); λmaxN-NaOH mμ (ε): 289 (11600), 316 (12900). NMR: ppm (CDCl3): 1.28 (doublet, 3H, J = 7, Me), 3.44 (singlet, 4H, 2-H2 and 6-H2), 3.73 (quartet, 1H, J = 7, 4-H); ppm (CD3OD): 1.69 (broad singlet, 3H, vinyl-Me), 3.34 (broad singlet, 4H, 2-H2 and 6-H2). Anal. Calcd. for C6H8O2S (%): C, 49.98; H, 5.59; S, 22.24. Found (%): C, 50.17; H, 5.50; S, 22.14.
Quantity
101.3 g
Type
reactant
Reaction Step One
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
1.1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][C:3](=[O:11])[CH2:4][S:5][CH2:6][C:7](OC)=[O:8].[H-].[Na+]>O1CCCC1>[CH3:1][CH:2]1[C:3](=[O:11])[CH2:4][S:5][CH2:6][C:7]1=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
101.3 g
Type
reactant
Smiles
CCC(CSCC(=O)OC)=O
Name
Quantity
27.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.3 L
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1.1 L
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting yellow reaction mixture is concentrated to a small volume at temperature below 40° C. under reduced pressure
ADDITION
Type
ADDITION
Details
poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
extracted several times with chloroform
WASH
Type
WASH
Details
The extracts are washed with a small portion of an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from methylene chloride - ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1C(CSCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62.7 g
YIELD: PERCENTYIELD 75.6%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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